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Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-2-
methoxyphenylboronic acid, a valuable reagent in modern organic synthesis. With a

molecular weight of 167.96 g/mol , this organoboron compound is a key building block,

particularly in the realm of palladium-catalyzed cross-coupling reactions. This document delves

into its physicochemical properties, outlines a plausible synthetic approach, and explores its

primary application in Suzuki-Miyaura cross-coupling. Mechanistic insights, detailed

experimental protocols for analogous systems, and a discussion on safety and handling are

provided to equip researchers with the necessary knowledge for its effective utilization. While

specific experimental data for this compound is not widely available in public literature, this

guide synthesizes information from closely related structures to offer a robust framework for its

application in research and development.

Introduction
5-Hydroxy-2-methoxyphenylboronic acid, with the chemical formula C₇H₉BO₄, belongs to

the versatile class of arylboronic acids.[1] These compounds have become indispensable tools

in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning
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Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-

carbon bonds, a fundamental transformation in the construction of complex organic molecules,

including many active pharmaceutical ingredients (APIs). The unique substitution pattern of 5-
Hydroxy-2-methoxyphenylboronic acid, featuring both a hydroxyl and a methoxy group on

the phenyl ring, offers distinct electronic and steric properties that can be strategically exploited

in the synthesis of novel compounds. The electron-donating nature of the methoxy group and

the potential for hydrogen bonding from the hydroxyl group can influence the reactivity and

selectivity of its coupling reactions.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its

effective use in experimental design. The key properties of 5-Hydroxy-2-
methoxyphenylboronic acid are summarized in the table below.

Property Value Source(s)

Molecular Formula C₇H₉BO₄ [1]

Molecular Weight 167.96 g/mol [1]

CAS Number 1072952-43-2

Appearance
Typically a white to off-white

solid

General knowledge for

arylboronic acids

Solubility

Expected to be soluble in polar

organic solvents such as

methanol, ethanol, and

acetone.

General knowledge for

arylboronic acids

Synthesis of 5-Hydroxy-2-methoxyphenylboronic
Acid: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of 5-Hydroxy-2-
methoxyphenylboronic acid is not readily available in the peer-reviewed literature, a common

and effective method for the preparation of substituted phenylboronic acids involves the

reaction of an organolithium or Grignard reagent with a trialkyl borate. The following is a
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generalized, illustrative protocol based on established methodologies for similar compounds. It

is crucial to note that this procedure would require optimization for this specific target molecule.

Proposed Synthetic Pathway

4-Bromo-2-methoxyphenol Protected IntermediateProtection (e.g., MOM-Cl) Lithiation
(n-BuLi)

Borylation
(Trialkyl borate) Acidic Hydrolysis 5-Hydroxy-2-methoxyphenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Hydroxy-2-methoxyphenylboronic acid.

Illustrative Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group

To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous aprotic solvent (e.g.,

dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable

base (e.g., triethylamine, 1.2 eq).

Cool the mixture to 0 °C and add a protecting group reagent (e.g., methoxymethyl chloride,

MOM-Cl, 1.1 eq) dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the protected intermediate.

Step 2: Lithiation and Borylation

Dissolve the protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise, maintaining the

temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

To this solution, add a trialkyl borate (e.g., triisopropyl borate, 1.2 eq) dropwise, again

maintaining the temperature below -70 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid (e.g.,

2 M HCl) until the solution is acidic.

Stir vigorously for 1-2 hours to effect both hydrolysis of the borate ester and cleavage of the

protecting group.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield 5-
Hydroxy-2-methoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling
Reactions
The primary utility of 5-Hydroxy-2-methoxyphenylboronic acid lies in its application as a

coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for the

formation of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical

agents.

General Reaction Scheme
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key

steps: oxidative addition, transmetalation, and reductive elimination.[3]

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to

form a palladium(II) intermediate.

Transmetalation: The organoboron species, activated by a base, transfers its organic group

to the palladium(II) center, displacing the halide. The presence of electron-donating groups,

such as the methoxy group in 5-Hydroxy-2-methoxyphenylboronic acid, can enhance the

rate of transmetalation.[4]

Reductive Elimination: The two organic groups on the palladium(II) center couple and are

eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0)

catalyst.

The ortho-methoxy group may also play a role in the reaction mechanism through chelation

with the palladium center, which can influence the regioselectivity and efficiency of the

coupling.[5][6]
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Illustrative Experimental Protocol for Suzuki-Miyaura
Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an

arylboronic acid. This protocol should be considered a starting point and will likely require

optimization for specific substrates.[4][7]

Materials:

Aryl halide (1.0 eq)

5-Hydroxy-2-methoxyphenylboronic acid (1.2 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

To a flame-dried Schlenk flask, add the aryl halide, 5-Hydroxy-2-methoxyphenylboronic
acid, the palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

product.

Spectroscopic Characterization (Predicted Data)
As experimental spectroscopic data for 5-Hydroxy-2-methoxyphenylboronic acid is not

readily available in public databases, the following tables provide predicted data based on

computational models and the analysis of similar structures. This information can serve as a

guide for the characterization of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-7.2 d 1H Ar-H

~6.7-6.9 dd 1H Ar-H

~6.6-6.8 d 1H Ar-H

~5.0-6.0 br s 2H B(OH)₂

~3.8 s 3H -OCH₃

~9.0 br s 1H Ar-OH

Solvent: DMSO-d₆

Table 3: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~155-160 Ar-C-O

~150-155 Ar-C-O

~120-125 Ar-C-B

~115-120 Ar-CH

~110-115 Ar-CH

~105-110 Ar-CH

~55 -OCH₃

Solvent: DMSO-d₆

Table 4: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretch (B(OH)₂ and Ar-

OH)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic, -OCH₃)

1600-1450 Medium-Strong C=C stretch (aromatic)

1380-1320 Strong B-O stretch

1250-1200 Strong C-O stretch (aryl ether)

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-
Hydroxy-2-methoxyphenylboronic acid.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or

goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

First Aid:

In case of skin contact: Wash off with soap and plenty of water.

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician.

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious

person.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
5-Hydroxy-2-methoxyphenylboronic acid is a valuable and versatile building block for

organic synthesis, particularly for the construction of complex biaryl scaffolds through the

Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for

fine-tuning molecular properties in drug discovery and materials science. While detailed

experimental data for this specific compound is limited in the public domain, this guide provides

a solid foundation for its synthesis, characterization, and application by leveraging established

principles and protocols for analogous compounds. As with any synthetic endeavor, careful

optimization of reaction conditions is key to achieving successful outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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